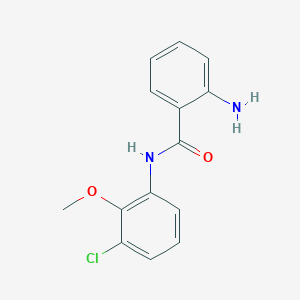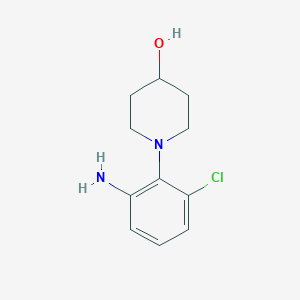
1-(2-Amino-6-chlorophenyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-chlorophenyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a 2-amino-6-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-chlorophenyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-chlorobenzaldehyde and piperidine.
Formation of Intermediate: The 2-amino-6-chlorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to optimize the reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-chlorophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 1-(2-Amino-6-chlorophenyl)-4-piperidinone.
Reduction: Formation of 1-(2-Amino-6-chlorophenyl)-4-piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-6-chlorophenyl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-chlorophenyl)piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting processes such as mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorophenol: Shares the amino and chloro substituents but lacks the piperidine ring.
2-Amino-6-chloropurine: Contains a purine ring instead of a piperidine ring.
2-(2-Amino-6-chlorophenyl)ethanol: Similar structure but with an ethanol group instead of a piperidinol group.
Uniqueness
1-(2-Amino-6-chlorophenyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring and hydroxyl group make it a versatile intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
1-(2-amino-6-chlorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCGVJUKYUDIIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)

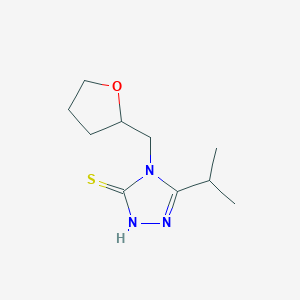

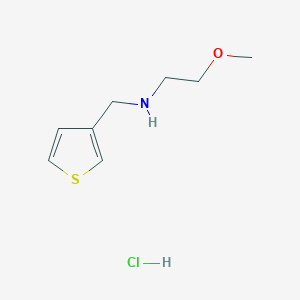
![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)
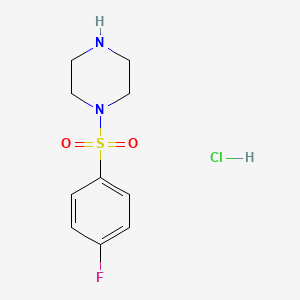
![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)
